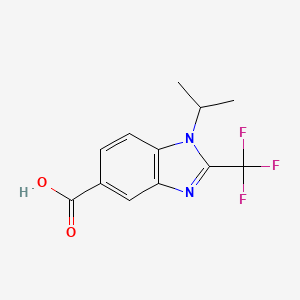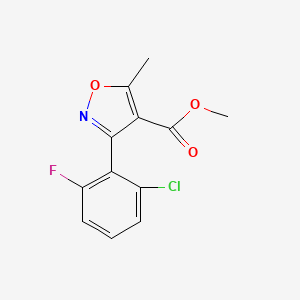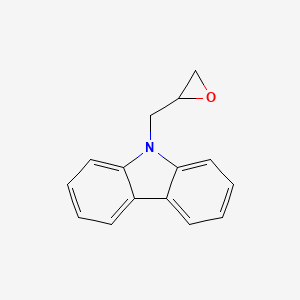
9-(oxiran-2-ylmethyl)-9H-carbazole
Overview
Description
Compounds with an oxirane ring, such as “9-(oxiran-2-ylmethyl)-9H-carbazole”, are typically part of the epoxy group. These compounds are characterized by an oxygen atom being bonded to two carbon atoms forming a three-membered ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with epichlorohydrin . For instance, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin .Molecular Structure Analysis
The molecular structure of similar compounds often involves an oxirane ring attached to a larger organic structure . The exact structure of “9-(oxiran-2-ylmethyl)-9H-carbazole” would require more specific information.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the oxirane ring. For example, the curing reaction of TOTC with a polyester resin system was studied, showing that it follows a two-parameter autocatalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, TOTC demonstrated good thermal stability with an initial decomposition temperature of 374.92°C .Scientific Research Applications
Use in Immunosensors
The compound has been used in the construction of a label-free impedance immunosensor system for the ultra-sensitive detection of calreticulin (CALR) biomarker in human serum samples . The new biosensor manufacturing procedure includes the electroposition of single-walled carbon nanotubes (SWCNT) and the polymerization of oxiran-2-yl methyl 3-(1H-pyrrol-1-yl) propionate monomer (Pepx) onto low-cost and disposable indium tin oxide (ITO) electrodes .
Use in Ionic Liquids
The compound has been used in the synthesis of ionic liquids . The anion in ionic liquids strongly influences the physico-chemical properties and the final applications of the salt . Fluorinated anions have been particularly studied to achieve tailor-made characteristics by improving thermal and chemical stability .
Use in the Synthesis of Perfluorinated Compounds
Access to perfluorinated compounds represents a growing challenge in the academic and industrial fields to achieve target compounds with specific physico-chemical properties . The insertion of a perfluorinated chain within an ionic liquid can provide improvements not just in terms of hydrophobicity and lipophobicity, but also viscosity, density as well as thermal stability .
Use in the Synthesis of Ionic Liquid Monomers
The compound has been used in the synthesis of ionic liquid monomers . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
9-(oxiran-2-ylmethyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJIZAPXBKMPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55774-96-4 | |
| Record name | 9H-Carbazole, 9-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70379573 | |
| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(oxiran-2-ylmethyl)-9H-carbazole | |
CAS RN |
52131-82-5 | |
| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-(oxiran-2-ylmethyl)-9H-carbazole interesting for polymer synthesis?
A1: 9-(oxiran-2-ylmethyl)-9H-carbazole is a monomer containing both a carbazole group and an epoxy group. [] This unique structure makes it attractive for polymer synthesis via cationic ring-opening polymerization (CROP). The carbazole group is known for its electron-donating properties and can impart desirable properties to the resulting polymers, such as fluorescence or hole-transporting capabilities. Meanwhile, the epoxy group serves as the reactive site for the CROP process, allowing for the formation of polymer chains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




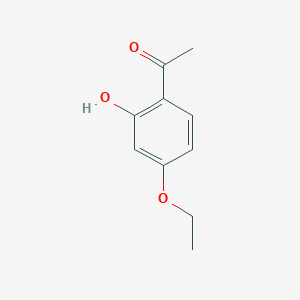



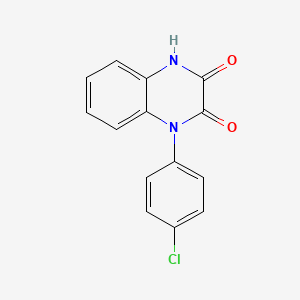
![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)
